Ivermectin is a complex of eight closely related natural products, collectively termed avermectins, produced by the bacterium Streptomyces avermitilis MA-4680. [] Two avermectins, abamectin (the avermectin B1) and ivermectin, have been commercialized. [] Ivermectin is a semi-synthetic derivative of avermectin B1, specifically the 22,23-dihydro derivative. [] It is classified as a macrocyclic lactone and belongs to the milbemycin family. Ivermectin is a potent antiparasitic agent with a broad spectrum of activity against nematodes and arthropods. [] It is widely used in veterinary medicine for the treatment and control of various parasitic infections in livestock and companion animals. []
Ivermectin B1a is a semi-synthetic derivative of avermectin, a compound produced by the bacterium Streptomyces avermitilis. It is primarily known for its antiparasitic properties and has been widely used in veterinary and human medicine. Ivermectin B1a is classified under the category of macrocyclic lactones, which are characterized by their large cyclic structure that includes a lactone (ester) group.
Ivermectin B1a is derived from avermectin through selective catalytic hydrogenation processes. Avermectins are produced by fermentation using the Streptomyces avermitilis strain, which synthesizes these compounds as secondary metabolites. The production of ivermectin B1a involves chemical modifications to enhance its efficacy and stability compared to its parent compound, avermectin .
Ivermectin B1a belongs to the class of antiparasitic agents, specifically macrocyclic lactones. It acts primarily against nematodes and ectoparasites, making it an essential drug in both veterinary and human medicine. The compound is also classified as an anthelmintic and insecticide due to its ability to disrupt neuromuscular function in parasites.
The synthesis of ivermectin B1a typically involves the following methods:
Technical details include:
Ivermectin B1a has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , indicating a large number of carbon, hydrogen, and oxygen atoms.
The structural representation reveals a macrocyclic framework essential for its biological activity.
Ivermectin B1a participates in several chemical reactions that are crucial for its synthesis and modification:
These reactions are carefully controlled to maintain the integrity of the compound's structure while enhancing its pharmacological properties.
Ivermectin B1a exerts its pharmacological effects primarily through its interaction with glutamate-gated chloride channels in the nervous system of parasites.
Data from studies indicate that ivermectin demonstrates high affinity for these channels, which is critical for its efficacy as an antiparasitic agent .
Relevant analyses include spectroscopic methods (NMR, IR) used for characterizing the structure and confirming purity during synthesis.
Ivermectin B1a has significant applications in both veterinary and human medicine:
Research continues into expanding its applications, including potential uses against other diseases caused by parasites.
Ivermectin B1a (22,23-dihydroavermectin B1a) is a 16-membered macrocyclic lactone belonging to the avermectin family, derived from the fermentation products of Streptomyces avermitilis. Its molecular formula is C48H74O14, with a molecular weight of 875.09 g/mol [2] [4] [8]. The structure comprises a fused tetracyclic ring system (including a spiroketal moiety), a benzofuran unit, and a disaccharide group (α-L-oleandrosyl-α-L-oleandrose) attached at C-13 [4] [9]. Key functional groups include:
Stereochemical complexity arises from 18 chiral centers, necessitating advanced analytical techniques for full characterization. Quantitative nuclear magnetic resonance (qNMR) spectroscopy using benzene derivatives as internal standards enables precise determination of purity and structural validation. The proton signal at 5.56 ppm is diagnostic for quantification, with a limit of detection (LOD) of 0.009 mg/mL and limit of quantification (LOQ) of 0.029 mg/mL [6].
Table 1: Key Molecular Properties of Ivermectin B1a
Property | Value/Descriptor |
---|---|
Molecular Formula | C48H74O14 |
Molecular Weight | 875.09 g/mol |
Chiral Centers | 18 |
Diagnostic 1H NMR Signal | 5.56 ppm (olefinic proton) |
qNMR Linearity Range | 5.08–13.58 mg/mL (R²=0.9999) |
Ivermectin B1a is a white to light yellow crystalline solid with limited aqueous solubility (114.27 mM in DMSO) [2] [7]. It exhibits hygroscopic tendencies, requiring storage at -20°C for long-term stability [7]. Forced degradation studies under ICH guidelines reveal critical stability profiles:
Degradation pathways involve epoxidation, epimerization, and peroxide formation, particularly at the spiroketal and olefinic regions. The 3,4-epoxide derivative (structurally confirmed via 1H, 13C, and 2D NMR) is a major oxidative product [9].
Table 2: Major Degradation Products Under Forced Conditions
Stress Condition | Degradation Product | Structural Change |
---|---|---|
Acidic (0.1M HCl) | Monosaccharide H2B1a (DP-1) | Loss of oleandrose sugar |
Alkaline (0.1M NaOH) | 2-epimer H2B1a (DP-2) | Epimerization at C2 |
K2Cr2O7 oxidation | 5-oxo H2B1a (DP-3) | Ketone formation at C5 |
H2O2 oxidation | 8a-OOH H2B1a (DP-4) | Hydroperoxidation at C8a |
Thermal/H2O2 | 3,4-epoxide H2B1a (DP-5) | Epoxidation of C3-C4 double bond |
Ivermectin B1a is distinguished from homologs by its C25 side chain. While B1a possesses a sec-butyl group (-CH(CH3)CH2CH3) at C25, B1b carries an isopropyl group (-CH(CH3)2), differing by a single methylene unit [1] [4] [8]. This structural variation affects hydrophobicity, enabling chromatographic separation:
Commercial ivermectin contains ≥80% B1a and ≤20% B1b [4] [8]. Other derivatives include:
Biological activity varies significantly; e.g., ivermectin B1b shows 100% snail mortality at 0.3 μg/mL, while B1a is inactive at this concentration [2] [7].
The antiparasitic and antiviral activities of ivermectin B1a are governed by specific structural motifs:
Modifications at C4" (epimerization) or C3-C4 (epoxidation) alter conformational flexibility, impairing PAK1 kinase inhibition—a target in anticancer applications [4] [9]. The sec-butyl group at C25 in B1a enhances hydrophobic interactions with P-glycoprotein (P-gp) compared to B1b, contributing to multidrug resistance reversal [4] [8].
Table 3: Key SAR Features and Functional Roles
Structural Element | Biological Role | Consequence of Modification |
---|---|---|
C22-C23 saturation | Enhanced anthelmintic specificity | Reduced off-target toxicity |
Disaccharide (C13) | Importin-α/β binding | Loss of nuclear transport inhibition |
C7-C8 epoxide | GABA-gated chloride channel activation | Paralysis in parasites |
C2 configuration | Target binding affinity | Reduced activity upon epimerization (DP-2) |
C25 sec-butyl (B1a) | Hydrophobic interactions with P-gp | MDR reversal in cancer cells |
C3-C4 double bond | Susceptibility to oxidation | Loss of activity upon epoxidation (DP-5) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7